molecular formula C6H2N4 B2728083 pyrazine-2,6-dicarbonitrile CAS No. 70911-23-8

pyrazine-2,6-dicarbonitrile

Cat. No.: B2728083
CAS No.: 70911-23-8
M. Wt: 130.11
InChI Key: LNTNLQQGRYTCJI-UHFFFAOYSA-N
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Description

pyrazine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C6H2N4. It is a derivative of pyrazine, characterized by the presence of two cyano groups at the 2 and 6 positions of the pyrazine ring. This compound is known for its chemical stability and versatility, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

pyrazine-2,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, yielding this compound as a white crystalline solid .

Another method involves the biotransformation of heterocyclic dinitriles by Rhodococcus erythropolis and fungal nitrilases. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Comparison with Similar Compounds

Properties

IUPAC Name

pyrazine-2,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTNLQQGRYTCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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